

5-Bromo-2-fluoropyridin-3-ol CAS number 1012084-53-5

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Compound of Interest

Compound Name: 5-Bromo-2-fluoropyridin-3-ol

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An In-depth Technical Guide to **5-Bromo-2-fluoropyridin-3-ol** (CAS 1012084-53-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoropyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctionalized core, featuring bromine, fluorine, and hydroxyl moieties, presents a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route based on established chemical principles for analogous structures, and a discussion of its potential applications in the development of novel therapeutic agents. While specific experimental data for this compound is not extensively published, this guide consolidates available information and provides a predictive framework for its synthesis and characterization.

Chemical and Physical Properties

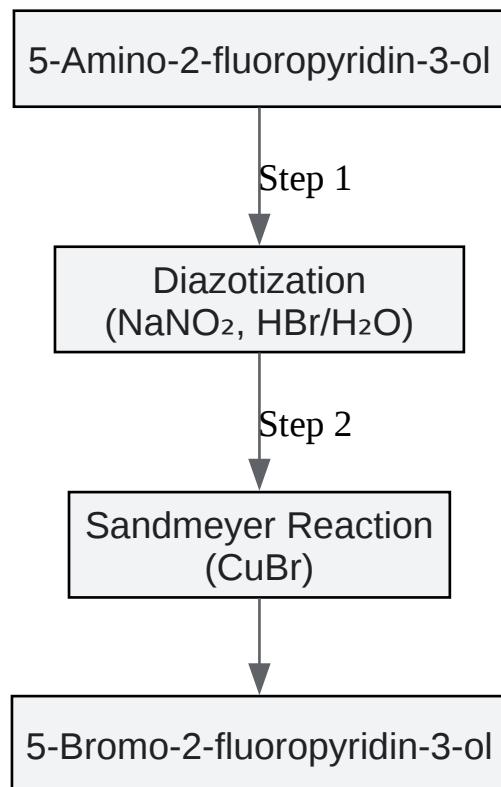
The fundamental properties of **5-Bromo-2-fluoropyridin-3-ol** are summarized below. This data is compiled from publicly accessible chemical databases.

Property	Value	Reference
CAS Number	1012084-53-5	[1]
Molecular Formula	C ₅ H ₃ BrFNO	[1]
Molecular Weight	191.99 g/mol	[1]
IUPAC Name	5-bromo-2-fluoropyridin-3-ol	[1]
Canonical SMILES	C1=C(C=NC(=C1O)F)Br	[1]
InChI Key	SLLINPJLHURFNX- UHFFFAOYSA-N	[1]
Appearance	Predicted: Off-white to pale yellow solid	
Boiling Point	Predicted: 326.2±37.0 °C	
Density	Predicted: 1.891±0.06 g/cm ³	
pKa	Predicted: 6.5±0.2	
XLogP3	1.6	[1]

Proposed Synthesis and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-fluoropyridin-3-ol** is not available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of similar halogenated pyridines, such as those described in patent literature for related compounds. The proposed pathway involves a two-step process starting from 5-amino-2-fluoropyridin-3-ol.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **5-Bromo-2-fluoropyridin-3-ol**.

Detailed Hypothetical Experimental Protocol

Step 1 & 2: Diazotization and Sandmeyer Reaction

- Preparation of the Diazonium Salt: To a stirred solution of 5-amino-2-fluoropyridin-3-ol (1.0 eq) in 48% hydrobromic acid (HBr) and water at 0-5 °C, a solution of sodium nitrite (NaNO_2 , 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr , 1.2 eq) in 48% HBr is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the CuBr solution.
- Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete conversion. After cooling, the mixture is

neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **5-Bromo-2-fluoropyridin-3-ol**.

Characterization and Data Presentation

Although specific, published spectral data for **5-Bromo-2-fluoropyridin-3-ol** is not available, the following tables present the predicted spectroscopic characteristics based on its structure. Commercial suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request.[\[2\]](#)[\[3\]](#)

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0	br s	1H	-OH
~8.0	d	1H	Pyridine-H6
~7.5	d	1H	Pyridine-H4

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~160 (d)	C-F (C2)
~145 (d)	C-OH (C3)
~140 (d)	C-H (C6)
~125 (d)	C-H (C4)
~110	C-Br (C5)

Predicted Mass Spectrometry Data

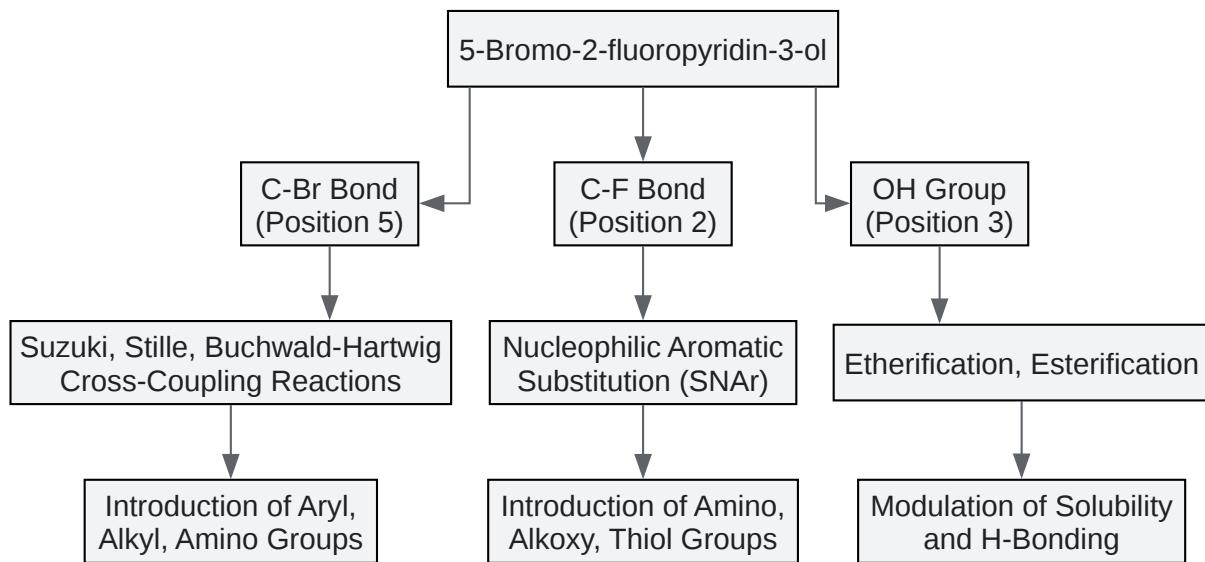
Ionization Mode	Predicted m/z	Assignment
ESI+	191.9, 193.9	[M+H] ⁺ (Isotopic pattern)

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern of **5-Bromo-2-fluoropyridin-3-ol** makes it a valuable building block for several reasons:

- Orthogonal Reactivity: The fluorine and bromine atoms offer differential reactivity. The C-F bond is susceptible to nucleophilic aromatic substitution, while the C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[4] This allows for sequential and site-selective functionalization of the pyridine ring.
- Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability, enhance binding affinity to biological targets, and modulate the pKa of the molecule.[4]
- Scaffold for Bioactive Molecules: The pyridinol core is a common motif in many biologically active compounds. The strategic placement of halogens can be leveraged to synthesize libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and G-protein coupled receptors. Structurally related compounds have been utilized as intermediates in the synthesis of inhibitors for neuropeptide Y receptor Y5 and SARS-CoV-2 major protease.[5][6]

Logical Relationship of Functional Groups to Synthetic Applications



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